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Compound of Interest

Compound Name: Aconitic acid, triallyl ester

Cat. No.: B078717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted spectroscopic data for triallyl

aconitate, a triester of aconitic acid. Due to the limited availability of direct experimental spectra

in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and

established spectroscopic principles. Detailed experimental protocols for the synthesis of triallyl

aconitate and the acquisition of its spectroscopic data are also provided to facilitate further

research and characterization.

Predicted Spectroscopic Data of Triallyl Aconitate
The following tables summarize the predicted spectroscopic data for triallyl aconitate. These

predictions are derived from the chemical structure and typical values for similar functional

groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for Triallyl Aconitate

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~5.90 - 6.05 m 3H -CH=CH₂

~5.25 - 5.40 m 6H -CH=CH₂

~4.60 - 4.75 d 6H -O-CH₂-CH=

~3.40 s 2H -CH₂-C=

~6.80 s 1H =CH-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Triallyl Aconitate

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~170 - 172 C=O (ester)

~168 - 170 C=O (ester)

~165 - 167 C=O (ester)

~131 - 133 -CH=CH₂

~128 - 130 =CH-

~135 - 137 =C(COO)-

~118 - 120 -CH=CH₂

~65 - 67 -O-CH₂-

~40 - 42 -CH₂-C=

Table 3: Predicted IR Absorption Data for Triallyl Aconitate
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium =C-H stretch (alkene)

~2980 - 2850 Medium C-H stretch (alkane)

~1735 - 1720 Strong C=O stretch (ester)

~1645 Medium C=C stretch (alkene)

~1250 - 1150 Strong C-O stretch (ester)

~990 and ~910 Strong =C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation Data for Triallyl Aconitate

m/z Proposed Fragment

294 [M]⁺ (Molecular Ion)

253 [M - C₃H₅]⁺ (Loss of allyl radical)

237 [M - OC₃H₅]⁺ (Loss of allyloxy radical)

173 [Aconitic acid]⁺

41 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following section details the methodologies for the synthesis of triallyl aconitate and the

acquisition of its spectroscopic data.

2.1. Synthesis of Triallyl Aconitate

This procedure describes a general method for the esterification of a carboxylic acid with an

alcohol.

Materials:

Aconitic acid
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Allyl alcohol

Sulfuric acid (catalyst)

Toluene (solvent)

Sodium bicarbonate solution (5% w/v)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add

aconitic acid, a 3-fold molar excess of allyl alcohol, and toluene.

Add a catalytic amount of concentrated sulfuric acid to the mixture.

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-

Stark trap.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate

solution to neutralize the acid catalyst.
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Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator

to obtain crude triallyl aconitate.

Purify the crude product by column chromatography on silica gel if necessary.

2.2. NMR Spectroscopy

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Procedure:

Dissolve approximately 10-20 mg of purified triallyl aconitate in about 0.6 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to

achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift

range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower

natural abundance of ¹³C.

2.3. Infrared (IR) Spectroscopy

Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:
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Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a small drop of neat triallyl aconitate directly onto the ATR crystal.

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the

measurement.

2.4. Mass Spectrometry (MS)

Instrumentation:

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or

Electrospray Ionization - ESI).

Procedure:

Prepare a dilute solution of triallyl aconitate in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically

introduced via a direct insertion probe or a GC inlet. For ESI-MS, the solution is infused

directly or via an LC system.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Mandatory Visualizations
Diagram 1: Synthesis Workflow of Triallyl Aconitate
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Caption: Synthesis workflow for triallyl aconitate.

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of Triallyl Aconitate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078717#spectroscopic-data-of-triallyl-aconitate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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